Triazophos-D5

Description

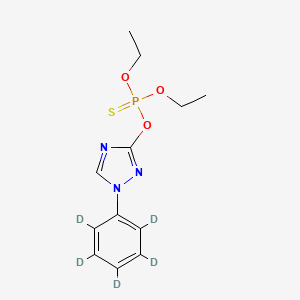

Structure

3D Structure

Properties

Molecular Formula |

C12H16N3O3PS |

|---|---|

Molecular Weight |

318.35 g/mol |

IUPAC Name |

diethoxy-[[1-(2,3,4,5,6-pentadeuteriophenyl)-1,2,4-triazol-3-yl]oxy]-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/i5D,6D,7D,8D,9D |

InChI Key |

AMFGTOFWMRQMEM-CFEWMVNUSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=NC(=N2)OP(=S)(OCC)OCC)[2H])[2H] |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NN(C=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Triazophos-D5: Chemical Structure, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Triazophos-D5, a deuterated isotopologue of the organophosphate insecticide Triazophos. This document details its chemical structure, physicochemical properties, and mechanism of action as an acetylcholinesterase inhibitor. Furthermore, it outlines detailed experimental protocols for its analysis and a proposed synthetic pathway. The information is intended to serve as a valuable resource for researchers and professionals engaged in pesticide analysis, environmental science, and toxicology.

Chemical Identity and Physicochemical Properties

This compound is a stable isotope-labeled version of Triazophos, where five hydrogen atoms on the phenyl ring are replaced with deuterium. This labeling makes it an ideal internal standard for quantitative analysis of Triazophos in various matrices by mass spectrometry.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Analyte Name | Triazophos D5 (Phenyl D5) |

| CAS Number | 1773496-62-0 |

| Molecular Formula | C₁₂H₁₁D₅N₃O₃PS |

| Molecular Weight | 318.34 g/mol |

| IUPAC Name | diethoxy-[[1-(2,3,4,5,6-pentadeuteriophenyl)-1,2,4-triazol-3-yl]oxy]-sulfanylidene-λ⁵-phosphane |

| SMILES | [2H]c1c([2H])c([2H])c(c([2H])c1[2H])n2cnc(OP(=S)(OCC)OCC)n2 |

| InChI | InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/i5D,6D,7D,8D,9D |

| Unlabeled CAS No. | 24017-47-8 |

Table 2: Physicochemical Properties of Triazophos (and this compound)*

| Property | Value | Reference(s) |

| Appearance | Pale yellow to yellowish-brown oily liquid | [1][2] |

| Melting Point | 0-5 °C | [1][2] |

| Boiling Point | Decomposes at temperatures above 140 °C | [3] |

| Density | 1.247 - 1.25 g/cm³ at 20 °C | |

| Vapor Pressure | 2.9 x 10⁻⁶ mm Hg at 30 °C | |

| Water Solubility | 30-40 mg/L at 20 °C | |

| Solubility in Organic Solvents (at 20 °C) | Readily soluble in acetone, dichloromethane, methanol, isopropanol, and ethyl acetate (>500 g/L); n-hexane (11.1 g/L) | |

| logP (Octanol-Water Partition Coefficient) | 3.34 - 3.55 | |

| pKa (Predicted) | -0.15 ± 0.50 |

*Physicochemical properties are for the unlabeled Triazophos, as isotopic labeling with deuterium is not expected to significantly alter these values.

Mechanism of Action: Acetylcholinesterase Inhibition

Triazophos, like other organophosphate pesticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses.

The organophosphate group of Triazophos is a potent electrophile that reacts with the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme. This covalent modification inactivates the enzyme, preventing it from breaking down acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, causing a range of neurotoxic effects, including tremors, convulsions, paralysis, and ultimately, death.

Experimental Protocols

Synthesis of this compound (Proposed Route)

Step 1: Synthesis of 1-Phenyl-d5-3-hydroxy-1H-1,2,4-triazole

This precursor can be synthesized from deuterated aniline (aniline-d5) and ethyl carbamate, followed by cyclization.

-

Reaction of Aniline-d5 with Phosgene: Aniline-d5 is reacted with phosgene to form phenyl-d5 isocyanate.

-

Formation of Hydrazine Carboxamide: The resulting isocyanate is then reacted with hydrazine to form 1-(phenyl-d5)semicarbazide.

-

Cyclization: The semicarbazide undergoes cyclization in the presence of a suitable reagent, such as formamide or by heating, to yield 1-phenyl-d5-1H-1,2,4-triazol-3(2H)-one. Tautomerization will lead to the desired 1-phenyl-d5-3-hydroxy-1H-1,2,4-triazole.

Step 2: Synthesis of this compound

The final step involves the reaction of the deuterated triazole with diethoxythiophosphoryl chloride.

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 1-phenyl-d5-3-hydroxy-1H-1,2,4-triazole in a suitable aprotic solvent such as acetone or acetonitrile.

-

Base Addition: Add a stoichiometric amount of a base, such as triethylamine or potassium carbonate, to the solution to deprotonate the hydroxyl group of the triazole.

-

Phosphorylation: Cool the reaction mixture in an ice bath and slowly add diethoxythiophosphoryl chloride dropwise while maintaining the temperature below 10 °C.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC). Filter the reaction mixture to remove the salt byproduct. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Analytical Method: Quantification of Triazophos in Agricultural Products by LC-MS/MS

This protocol describes a general method for the extraction and quantification of Triazophos from a fruit or vegetable matrix using this compound as an internal standard.

3.2.1. Sample Preparation (QuEChERS Method)

-

Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile.

-

Extraction: Add 10 mL of acetonitrile and vortex for 1 minute. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3.2.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Triazophos: Monitor at least two transitions (e.g., precursor ion m/z 314.1 -> product ions).

-

This compound: Monitor the corresponding transition (e.g., precursor ion m/z 319.1 -> product ions).

-

-

Quantification: The concentration of Triazophos is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

-

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Triazophos residues in various environmental and biological samples. This guide has provided a detailed summary of its chemical and physical properties, its mechanism of action as an acetylcholinesterase inhibitor, and practical experimental protocols for its synthesis and analytical application. The information presented herein is intended to support researchers in their efforts to monitor and understand the environmental fate and toxicological impact of this organophosphate pesticide.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Triazophos-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Triazophos-D5, a deuterated internal standard crucial for the accurate quantification of the organophosphate insecticide Triazophos in various matrices. This document outlines the synthetic pathways, detailed experimental protocols, and data presentation to support researchers in the fields of analytical chemistry, environmental science, and toxicology.

Introduction

Triazophos is a broad-spectrum insecticide and nematicide widely used in agriculture. Due to its potential toxicity and environmental persistence, monitoring its residue levels is of paramount importance. Stable isotope-labeled internal standards, such as this compound, are essential for precise and accurate quantification using mass spectrometry-based methods. The incorporation of five deuterium atoms on the phenyl ring provides a distinct mass shift, enabling reliable differentiation from the unlabeled analyte.

This guide details a plausible and robust synthetic route for this compound, starting from commercially available deuterated precursors. The synthesis involves three main stages:

-

Preparation of Deuterated 1-Phenyl-1H-1,2,4-triazol-3-ol (Intermediate A-D5): This involves the synthesis of the deuterated triazole heterocyclic core.

-

Synthesis of O,O-diethyl phosphorochloridothioate (Intermediate B): This is the phosphorylating agent required for the final coupling step.

-

Coupling of Intermediates to Yield this compound: The final step involves the reaction between the deuterated triazole and the phosphorylating agent.

Synthesis of this compound

The overall synthetic scheme for this compound is presented below. The key strategic consideration is the introduction of the deuterium atoms at an early and efficient stage of the synthesis.

Triazophos-D5: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical parameters detailed in a Certificate of Analysis (CoA) for the deuterated organophosphate insecticide, Triazophos-D5. Understanding the purity, identity, and isotopic enrichment of this analytical standard is paramount for its effective use in research and drug development, particularly in metabolic studies, environmental analysis, and as an internal standard in mass spectrometry-based quantification.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for a high-purity reference material like this compound provides a comprehensive summary of its chemical and physical properties. The following tables represent typical data found on a CoA for this compound.

Table 1: General Information and Physical Properties

| Parameter | Specification |

| Compound Name | This compound (phenyl-D5) |

| CAS Number | 1773496-62-0 |

| Molecular Formula | C₁₂H₁₁D₅N₃O₃PS |

| Molecular Weight | 318.34 g/mol |

| Appearance | Colorless to light yellow oil |

| Solubility | Soluble in most organic solvents (e.g., acetonitrile, methanol, dichloromethane) |

| Storage Condition | -20°C in a tightly sealed container, protected from light |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Result | Uncertainty |

| Chemical Purity | ¹H-NMR | ≥98.0% | ± 0.5% |

| Isotopic Purity (D5) | HRMS | ≥99.0 atom % D | ± 0.2% |

| Isotopic Distribution | HRMS | D5 > 99%, D4 < 1%, D0-D3 not detected | N/A |

Experimental Protocols

The accurate characterization of this compound requires robust analytical methodologies to confirm its identity, and determine its chemical and isotopic purity.

Identity Confirmation

The structural integrity of this compound is confirmed using a combination of spectroscopic techniques.

-

¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The absence of proton signals in the phenyl region of the spectrum confirms the successful deuteration of the phenyl ring. The remaining proton signals corresponding to the ethyl groups are verified against the spectrum of a non-deuterated Triazophos reference standard.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which should correspond to the theoretical mass of the D5 isotopologue.

Chemical Purity Determination

The chemical purity is a measure of the percentage of the target compound in the material, excluding isotopic variations and residual solvents.

-

Method: Quantitative ¹H-NMR (qNMR) spectroscopy is a primary method for determining chemical purity.

-

Protocol:

-

An accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a certified internal standard of known purity and concentration (e.g., maleic anhydride).

-

The ¹H-NMR spectrum is acquired under quantitative conditions, ensuring complete relaxation of all relevant signals.

-

The purity of this compound is calculated by comparing the integral of a characteristic proton signal from the analyte (e.g., the methylene protons of the ethyl groups) to the integral of a known signal from the internal standard.

-

Isotopic Purity and Enrichment Analysis

Isotopic purity and enrichment are critical parameters for a deuterated standard, ensuring its utility as an internal standard.

-

Method: High-Resolution Mass Spectrometry (HRMS) is the primary technique for this analysis.

-

Protocol:

-

A dilute solution of this compound is prepared in a suitable solvent.

-

The solution is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography.

-

A high-resolution mass spectrum is acquired in the region of the molecular ion.

-

The relative intensities of the ion corresponding to the fully deuterated (D5) species and any less-deuterated species (D0 to D4) are measured.

-

The isotopic purity is calculated as the percentage of the D5 species relative to the sum of all isotopologue species.

-

Workflow for Certification of a Reference Material

The following diagram illustrates the general workflow for the certification of a chemical reference material like this compound, from synthesis to the final Certificate of Analysis.

Caption: General workflow for the certification of a chemical reference material.

This technical guide provides a foundational understanding of the critical quality attributes of this compound as a certified reference material. For specific applications, users should always refer to the Certificate of Analysis provided by the manufacturer for detailed specifications and handling instructions.

Stability of Triazophos-D5 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability of the deuterated organophosphate insecticide, Triazophos-D5, in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in other analytical applications where its stability in solution is critical.

Disclaimer: Specific quantitative stability data for this compound in organic solvents is not extensively available in peer-reviewed literature. The information presented herein is largely based on data for its non-deuterated analogue, Triazophos, under the reasonable assumption that the deuterium labeling on the phenyl ring does not significantly alter its chemical stability in organic solvents. This guide emphasizes general stability considerations for organophosphates and outlines best practices for handling and storing this compound solutions.

Introduction to this compound

Triazophos is a broad-spectrum organophosphate insecticide and acaricide.[1] Its deuterated isotopologue, this compound, is commonly used as an internal standard in analytical chemistry for the quantification of Triazophos residues in various matrices. Accurate quantification relies on the stability of the internal standard in the solvent used for sample preparation and analysis. Degradation of this compound can lead to inaccurate analytical results.

Chemical Structure:

-

Triazophos: O,O-diethyl O-1-phenyl-1H-1,2,4-triazol-3-yl phosphorothioate

-

This compound: O,O-diethyl O-1-(phenyl-d5)-1H-1,2,4-triazol-3-yl phosphorothioate

The deuterium labeling is on the phenyl ring, a site not directly involved in the most common degradation pathways of organophosphates, which typically involve the phosphate ester bonds.

Solubility of Triazophos in Organic Solvents

The solubility of a compound is a primary indicator of its suitability for use with a particular solvent. High solubility is generally desired for preparing stock solutions and analytical standards. Triazophos is readily soluble in most common organic solvents.[1][2]

| Organic Solvent | Solubility (g/L at 20°C) | Reference |

| Acetone | >500 | [3] |

| Dichloromethane | >500 | [3] |

| Methanol | >500 | |

| Isopropanol | >500 | |

| Ethyl Acetate | >500 | |

| Toluene | >500 | |

| n-Hexane | 11.1 |

Stability of Triazophos in Organic Solvents

One study investigating the stability of 89 pesticides in six organic solvents (methanol, ethanol, 2-propanol, ethyl acetate, n-hexane, and acetone) found that most of the tested pesticides were stable during storage for 6 hours at room temperature in the dark. While Triazophos was included in the study, it was not listed among the unstable compounds, suggesting it exhibits good short-term stability in these common laboratory solvents under these conditions.

Organophosphates, in general, are susceptible to hydrolysis. While this is a primary concern in aqueous solutions, the presence of water as a contaminant in organic solvents can promote degradation. Protic solvents, such as alcohols (methanol, ethanol), may also participate in solvolysis reactions, although this is generally slower than hydrolysis. Aprotic solvents, such as acetone, ethyl acetate, dichloromethane, and hexane, are generally considered better choices for the long-term storage of organophosphate standards, provided they are of high purity and are stored under anhydrous conditions.

Factors Influencing Stability:

Several factors can influence the stability of this compound in organic solvents:

-

Temperature: Higher temperatures accelerate the rate of chemical degradation. For every 10°C rise in temperature, the chemical reaction rate can double.

-

Light: Photodegradation can occur, especially if the compound is exposed to UV light. Solutions should be stored in amber vials or in the dark.

-

pH (in case of water contamination): Triazophos is hydrolyzed by aqueous acids and alkalis. The presence of acidic or basic impurities in the solvent or on the glassware can catalyze degradation.

-

Solvent Purity: The presence of impurities, particularly water, can significantly impact stability. High-purity, analytical grade solvents are recommended.

The following diagram illustrates the key factors that can affect the stability of a pesticide like this compound in an organic solvent.

References

Degradation Pathways of Triazophos and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazophos, an organophosphorus pesticide, is extensively used in agriculture to control a wide range of insect pests. However, its persistence in the environment and the potential toxicity of its degradation products are of significant concern. Understanding the degradation pathways of Triazophos and the biological activities of its metabolites is crucial for environmental risk assessment and the development of effective bioremediation strategies. This technical guide provides a comprehensive overview of the microbial and photochemical degradation of Triazophos, detailing the metabolic pathways, quantitative degradation data, and experimental methodologies.

Degradation Pathways of Triazophos

Triazophos undergoes degradation in the environment through various mechanisms, primarily microbial degradation, photochemical degradation, and hydrolysis. These processes lead to the formation of several intermediate metabolites, which may possess their own toxicological properties.

Microbial Degradation

Microorganisms play a crucial role in the detoxification of Triazophos in soil and water. Several bacterial strains have been identified that can utilize Triazophos as a source of carbon and/or nitrogen, breaking it down into less complex molecules.

A key initial step in the microbial degradation of Triazophos is the hydrolysis of the P-O ester bond, leading to the formation of 1-phenyl-3-hydroxy-1,2,4-triazole (PHT) and O,O-diethyl phosphorothioic acid.[1][2][3][4] Subsequently, the triazole ring of PHT is cleaved. For instance, the bacterium Diaphorobacter sp. TPD-1 further degrades PHT into (E)-1-formyl-2-phenyldiazene, which is then transformed into 2-phenylhydrazinecarboxylic acid and finally decarboxylated to phenylhydrazine.[2] Bacterial strains such as Pseudomonas kilonensis have also been shown to effectively degrade Triazophos, producing a variety of unique metabolites. Another bacterial strain, Klebsiella sp. E6, can utilize Triazophos as a sole nitrogen source, mineralizing PHT in the process.

dot

Caption: Microbial degradation pathway of Triazophos.

Photochemical Degradation (Photo-Fenton)

The photo-Fenton process, an advanced oxidation process, has been shown to be effective in degrading Triazophos in aqueous solutions. This method utilizes Fenton's reagent (Fe²⁺ and H₂O₂) in the presence of UV or solar light to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents.

The degradation of Triazophos via the photo-Fenton process follows first-order kinetics. The reaction leads to the formation of several degradation products, including O,O-diethyl phosphorothioic acid, monoethyl phosphorothioic acid, phosphorothioic acid, 1-phenyl-3-hydroxy-1,2,4-triazole (PHT), and phenylsemicarbazine.

dot

Caption: Photo-Fenton degradation pathway of Triazophos.

Quantitative Data on Triazophos Degradation

The efficiency and rate of Triazophos degradation are influenced by various environmental factors. The following tables summarize key quantitative data from different degradation studies.

Table 1: Half-life of Triazophos under Various Conditions

| Degradation Method | Matrix | Conditions | Half-life (t½) | Reference(s) |

| Microbial Degradation | Soil | - | 7.93 days | |

| Wheat Plants | - | 5.22 days | ||

| Photo-Fenton | Aqueous Solution | UV-Fenton, 30°C, 1.0 x 10⁵ Lx | 27.3 min | |

| Aqueous Solution | UV-Fenton, 30°C, 2.0 x 10⁵ Lx | 9.1 min | ||

| Aqueous Solution | Solar-Fenton, 35°C, 1.0 - 1.2 x 10⁵ Lx | 11.2 min |

Table 2: Microbial Degradation Efficiency of Triazophos

| Bacterial Strain | Initial Concentration | Time | Degradation Efficiency | Reference(s) |

| Diaphorobacter sp. TPD-1 | 50 mg/L | 24 h | 100% | |

| Pseudomonas kilonensis | - | 9 days | 88.4 - 95.8% (in M-9 broth) | |

| Pseudomonas kilonensis | - | 9 days | 99.9% (in soil slurry) |

Experimental Protocols

Microbial Degradation of Triazophos by Diaphorobacter sp. TPD-1

This protocol describes the steps for studying the microbial degradation of Triazophos using an isolated bacterial strain.

dot

Caption: Workflow for microbial degradation analysis.

Detailed Steps:

-

Bacterial Strain and Culture Conditions: Diaphorobacter sp. TPD-1 is cultured in a mineral salt medium (MSM) with Triazophos as the sole carbon source. The culture is incubated at 30°C on a rotary shaker.

-

Degradation Experiment: A defined concentration of Triazophos (e.g., 50 mg/L) is added to the MSM. The medium is then inoculated with the bacterial culture. A control experiment with sterilized bacterial cells is run in parallel.

-

Sampling and Extraction: Aliquots of the culture are withdrawn at different time points (e.g., 0, 4, 8, 12, 24 hours). The samples are centrifuged, and the supernatant is extracted with an equal volume of dichloromethane.

-

Analytical Method: The concentrations of Triazophos and its metabolites in the extracts are determined by High-Performance Liquid Chromatography (HPLC) with a UV detector. Metabolite identification can be confirmed using tandem mass spectrometry (MS/MS).

Photo-Fenton Degradation of Triazophos

This protocol outlines the procedure for the photo-Fenton degradation of Triazophos in an aqueous solution.

dot

Caption: Workflow for photo-Fenton degradation analysis.

Detailed Steps:

-

Reaction Setup: The experiments are conducted in a photoreactor. An aqueous solution of Triazophos is prepared.

-

Optimal Conditions: The pH of the solution is adjusted to 3.0. Ferrous sulfate (FeSO₄) and hydrogen peroxide (H₂O₂) are added to achieve optimal concentrations of 0.3 mmol/L and 50 mmol/L, respectively.

-

Photoreaction: The solution is irradiated with a UV lamp or exposed to sunlight while being stirred continuously.

-

Sample Analysis: Samples are collected at different time points. The degradation of Triazophos is monitored, and the degradation products are identified using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., with trimethylsilyl).

Signaling Pathways and Metabolite Effects

The toxic effects of Triazophos and its metabolites are not only due to direct enzymatic inhibition but also through the disruption of cellular signaling pathways.

Triazophos has been identified as a potential endocrine disruptor, particularly affecting the hypothalamus-pituitary-adrenal (HPA) axis. Exposure to Triazophos can lead to a significant reduction in serum levels of adrenocorticotropic hormone (ACTH) and corticosterone.

The metabolites of Triazophos, such as PHT, may also contribute to endocrine disruption. In silico studies using molecular docking suggest that Triazophos and its metabolites can interact with various hormone receptors and enzymes involved in hormone biosynthesis, potentially disrupting endocrine functions.

Furthermore, organophosphorus compounds, in general, are known to induce oxidative stress and can modulate signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK signaling cascade is crucial for regulating various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway can lead to adverse cellular outcomes. While direct experimental evidence linking specific Triazophos metabolites to the MAPK or PI3K/Akt/mTOR pathways is still emerging, the structural similarities of metabolites like PHT to other bioactive triazole compounds suggest a potential for such interactions.

dot

Caption: Potential effects on signaling pathways.

Conclusion

The degradation of Triazophos is a complex process involving multiple pathways and resulting in a variety of metabolites. Both microbial and photochemical methods have demonstrated high efficiency in breaking down this pesticide. The primary metabolite, 1-phenyl-3-hydroxy-1,2,4-triazole (PHT), is a key intermediate in most degradation routes. While significant progress has been made in elucidating these degradation pathways, further research is needed to fully understand the toxicological profiles of all intermediate metabolites and their specific impacts on cellular signaling pathways. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further investigations in this critical area of environmental science and toxicology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of the Biochemical Degradation Pathway of Triazophos and its Intermediate in Diaphorobacter sp. TPD-1 | Semantic Scholar [semanticscholar.org]

- 4. Identification of the biochemical degradation pathway of triazophos and its intermediate in Diaphorobacter sp. TPD-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Triazophos for Risk Assessment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triazophos, an organophosphate pesticide, exerts its primary toxic effect through the irreversible inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. This guide provides a comprehensive overview of the toxicological profile of Triazophos, synthesizing data from acute, sub-chronic, and chronic toxicity studies, as well as investigations into its genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. All quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key toxicity studies, based on internationally recognized guidelines, are provided to aid in study design and interpretation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear understanding of the molecular mechanisms and testing methodologies.

Physicochemical Properties and Formulations

Triazophos (IUPAC name: O,O-diethyl O-1-phenyl-1H-1,2,4-triazol-3-yl phosphorothioate) is a broad-spectrum insecticide and acaricide. It is a yellow-brown oily liquid with a molecular formula of C₁₂H₁₆N₃O₃PS. Due to its chemical nature, it is susceptible to hydrolysis, and its stability is influenced by pH and temperature. It is formulated in various concentrations, most commonly as an emulsifiable concentrate (EC).

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Following oral administration in rats, Triazophos is rapidly absorbed and extensively metabolized. The majority of the administered dose is excreted in the urine (approximately 76-83%) and feces (approximately 18-21%) within 48 hours.[1] The primary metabolic pathway involves the hydrolytic cleavage of the phosphate ester bond. Tissue distribution studies indicate low potential for bioaccumulation.[1]

Acute Toxicity

Triazophos exhibits high acute toxicity via the oral route. The acute oral LD50 values vary across species, with rodents being more sensitive than dogs.[1] Clinical signs of acute toxicity are consistent with cholinergic overstimulation and include tremors, salivation, lacrimation, and respiratory distress.[1]

Table 1: Acute Toxicity of Triazophos

| Species | Sex | Route of Administration | LD50 (mg/kg bw) | Reference |

| Rat | Male & Female | Oral | 26 - 82 | [1] |

| Mouse | Male & Female | Oral | 26 - 82 | |

| Guinea Pig | Male & Female | Oral | 26 - 82 | |

| Dog | Male | Oral | > 800 | |

| Dog | Female | Oral | ~ 500 | |

| Rat | Male | Dermal | > 2000 | |

| Rat | Female | Dermal | 1000 |

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Test Animals: Healthy, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in individual cages under standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with free access to food and water, except for a brief fasting period before dosing.

-

Dose Levels: A stepwise procedure is used with fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Procedure:

-

A group of three fasted animals is dosed with the starting dose.

-

Survival or death is observed within a specified period (typically 24-48 hours).

-

If mortality is observed, the next group of three animals is dosed at a lower fixed dose.

-

If no mortality is observed, the next group of three animals is dosed at a higher fixed dose.

-

This process is continued until the dose causing mortality is identified or no mortality is observed at the highest dose.

-

-

Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The LD50 is determined based on the dose at which mortality occurs.

Sub-chronic and Chronic Toxicity

Repeated dose studies in rodents have been conducted to evaluate the long-term effects of Triazophos. The primary effect observed is the inhibition of cholinesterase activity.

Table 2: Sub-chronic and Chronic Toxicity of Triazophos

| Species | Duration | Route | NOAEL (mg/kg bw/day) | Effects Observed at Higher Doses | Reference |

| Rat | 90 days | Oral (diet) | 0.5 | Inhibition of plasma and erythrocyte cholinesterase | |

| Rat | 2 years | Oral (diet) | 0.17 (3 ppm) | Inhibition of brain acetylcholinesterase, hyperplasia of the exocrine pancreas | |

| Mouse | 2 years | Oral (diet) | 4.5 (30 ppm) | Inhibition of brain acetylcholinesterase, slightly increased mortality | |

| Dog | 13 weeks | Oral (diet) | 0.01 | Inhibition of erythrocyte cholinesterase | |

| Dog | 52 weeks | Oral (diet) | 0.012 (0.4 ppm) | Inhibition of erythrocyte cholinesterase, persistent diarrhea at higher doses |

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the toxic effects of a substance following repeated oral administration for 90 days.

-

Test Animals: Young, healthy rats are used. Both sexes are required (at least 10 males and 10 females per group).

-

Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce toxic effects but not mortality.

-

Administration: The test substance is administered daily, typically via the diet, drinking water, or gavage.

-

Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight and Food/Water Consumption: Recorded weekly.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination (and optionally at interim periods) for analysis of various parameters.

-

Ophthalmology: Examinations are performed before the start of the study and at termination.

-

-

Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically.

-

Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.

Genotoxicity and Carcinogenicity

Triazophos has been evaluated for its genotoxic and carcinogenic potential in a variety of assays.

Table 3: Genotoxicity and Carcinogenicity of Triazophos

| Test | System | Result | Reference |

| Ames Test | Salmonella typhimurium | Generally reported as non-mutagenic in several studies. However, some studies on formulations containing Triazophos have shown mixed results. | |

| In vivo Micronucleus Assay | Mouse bone marrow | Generally reported as negative. | |

| Carcinogenicity | Rat (2-year dietary) | No carcinogenic potential observed. | |

| Carcinogenicity | Mouse (2-year dietary) | No carcinogenic potential observed. |

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to detect gene mutations.

-

Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Procedure:

-

The tester strains are exposed to the test substance at various concentrations.

-

The bacteria are then plated on a minimal agar medium lacking the required amino acid.

-

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of Triazophos are crucial for risk assessment.

Table 4: Reproductive and Developmental Toxicity of Triazophos

| Species | Study Type | NOAEL (mg/kg bw/day) | Effects Observed at Higher Doses | Reference |

| Rat | Two-Generation Reproduction | Data not readily available in the provided search results. Standard studies would assess effects on fertility, gestation, and offspring viability. | - | |

| Rabbit | Developmental Toxicity (Teratogenicity) | Data not readily available in the provided search results. Standard studies would assess maternal toxicity and fetal abnormalities. | - |

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to assess the potential of a substance to cause adverse effects on the developing embryo and fetus.

-

Test Animals: Pregnant female rats or rabbits are used.

-

Dosing Period: The test substance is administered daily during the period of major organogenesis.

-

Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity but not severe toxicity or death.

-

Observations:

-

Maternal: Clinical signs, body weight, and food consumption are monitored throughout the study.

-

Fetal: Near term, the dams are euthanized, and the uteri are examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

-

-

Endpoints: The NOAELs for maternal toxicity and developmental toxicity are determined.

Neurotoxicity

The primary mechanism of Triazophos neurotoxicity is the inhibition of acetylcholinesterase. It can also induce delayed neurotoxicity.

Table 5: Neurotoxicity of Triazophos

| Endpoint | Species | Key Findings | Reference |

| Acetylcholinesterase Inhibition | Rat | Time- and brain region-dependent inhibition of AChE. | |

| Delayed Polyneuropathy | Hen | Triazophos can induce delayed neurotoxicity, characterized by ataxia and paralysis, following acute exposure. |

Experimental Protocol: Delayed Neurotoxicity of Organophosphorus Substances Following Acute Exposure (OECD 418)

This study is specifically designed to assess the potential of organophosphorus compounds to cause delayed neurotoxicity.

-

Test Animals: Adult domestic hens, which are particularly sensitive to this toxic effect, are used.

-

Procedure: A single high dose of the test substance is administered orally. The animals are observed for 21 days for clinical signs of delayed neurotoxicity, such as ataxia and paralysis.

-

Biochemical Assessment: Neuropathy target esterase (NTE) activity in the brain and spinal cord is measured, as its inhibition is a key biochemical marker for the initiation of delayed polyneuropathy.

-

Histopathology: At the end of the observation period, nerve tissues (spinal cord and peripheral nerves) are examined microscopically for axonal degeneration and demyelination.

-

Endpoint: The study determines whether the substance has the potential to cause delayed neurotoxicity.

Mechanisms of Action and Signaling Pathways

Acetylcholinesterase Inhibition

The primary mechanism of action of Triazophos is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). By phosphorylating the serine hydroxyl group at the active site of AChE, Triazophos prevents the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh at cholinergic synapses, resulting in continuous stimulation of muscarinic and nicotinic receptors, which manifests as the clinical signs of cholinergic toxicity.

Other Potential Signaling Pathway Interactions

Emerging evidence suggests that Triazophos may interact with other signaling pathways beyond its primary effect on AChE. These interactions could contribute to its broader toxicological profile.

-

Hypothalamus-Pituitary-Adrenal (HPA) Axis: Triazophos has been shown to disrupt the HPA axis.

-

Nuclear Receptor Interactions: In silico studies suggest that Triazophos and its metabolites may interact with several nuclear receptors, including:

-

Glucocorticoid Receptor (GR)

-

Thyroid Hormone Receptors (TRs)

-

Androgen Receptor (AR)

-

Estrogen Receptor (ER)

-

-

Aryl Hydrocarbon Receptor (AhR) Pathway: Triazophos may activate the AhR signaling pathway, which is involved in the metabolism of xenobiotics and can influence various cellular processes.

-

Mitochondrial Dysfunction: Triazophos can act as a disruptor of the mitochondrial membrane potential, which can lead to cellular dysfunction and apoptosis.

Risk Assessment

The toxicological data for Triazophos are used to establish an Acceptable Daily Intake (ADI) for humans. The ADI is an estimate of the amount of a substance in food or drinking water that can be ingested daily over a lifetime without an appreciable health risk. It is derived from the NOAEL of the most sensitive species in the most relevant study, with the application of an uncertainty factor.

The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has established an ADI for Triazophos of 0-0.001 mg/kg body weight . This value is based on the NOAEL from long-term toxicity studies and takes into account the potential for delayed neurotoxicity.

Conclusion

Triazophos is a potent organophosphate pesticide with a well-characterized primary mechanism of toxicity involving the inhibition of acetylcholinesterase. Its toxicological profile is marked by high acute toxicity and the potential for delayed neurotoxicity. Sub-chronic and chronic studies have established NOAELs based on cholinesterase inhibition. While current evidence does not suggest a carcinogenic potential, its interaction with various endocrine and cellular signaling pathways warrants further investigation to fully understand its long-term health effects. The established ADI provides a basis for regulatory limits to protect human health. This guide serves as a comprehensive resource for professionals involved in the risk assessment and management of Triazophos.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Triazophos-D5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazophos-D5 is the deuterated analog of Triazophos, an organophosphate insecticide. The incorporation of five deuterium atoms on the phenyl ring makes it a valuable internal standard for quantitative analysis of Triazophos residues in various matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its mechanism of action.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. Data for the non-deuterated Triazophos are included for comparison.

| Property | This compound | Triazophos |

| CAS Number | 1773496-62-0[1][2][3][4] | 24017-47-8[5] |

| Molecular Formula | C₁₂H₁₁D₅N₃O₃PS | C₁₂H₁₆N₃O₃PS |

| Molecular Weight | 318.34 g/mol | 313.31 g/mol |

| Appearance | Pale yellow liquid | Yellowish-brown oily liquid |

| Melting Point | 0-5 °C | 0-5 °C |

| Boiling Point | Decomposes above 140 °C | Decomposes above 140 °C |

| Solubility in Water | Soluble | 30-40 mg/L |

| Solubility in Organic Solvents | Soluble in acetone, dichloromethane, methanol, isopropanol, ethyl acetate | Soluble in acetone, dichloromethane, methanol, isopropanol, ethyl acetate |

| Density | No data available | ~1.24 g/cm³ |

| Vapor Pressure | No data available | 0.39 mPa |

| Log P (Octanol-Water Partition Coefficient) | No data available | 3.34 |

| pKa | The 1,2,4-triazole ring has a pKa of 10.26 for deprotonation and the protonated form has a pKa of 2.19. | The 1,2,4-triazole ring has a pKa of 10.26 for deprotonation and the protonated form has a pKa of 2.19. |

| Storage Temperature | 2-8 °C | Ambient |

| IUPAC Name | diethoxy-[[1-(2,3,4,5,6-pentadeuteriophenyl)-1,2,4-triazol-3-yl]oxy]-sulfanylidene-λ⁵-phosphane | O,O-diethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) phosphorothioate |

| InChI | InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/i5D,6D,7D,8D,9D | InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |

| SMILES | [2H]c1c([2H])c([2H])c(c([2H])c1[2H])n2cnc(OP(=S)(OCC)OCC)n2 | CCOP(=S)(OCC)OC1=NN(C=N1)C2=CC=CC=C2 |

| Accurate Mass | 318.0964 | 313.0650 |

Mechanism of Action: Acetylcholinesterase Inhibition

Triazophos, like other organophosphate insecticides, exerts its toxic effects through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. The inhibition of AChE by Triazophos leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors, which ultimately causes paralysis and death of the target pest.

Experimental Protocols

Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in food matrices.

Materials:

-

Homogenized sample (e.g., fruits, vegetables)

-

Acetonitrile (ACN)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) (optional, for pigmented samples)

-

C18 sorbent (optional, for fatty samples)

-

50 mL and 15 mL centrifuge tubes

Procedure:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile.

-

Add the appropriate internal standard solution, such as this compound.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Shake vigorously for 1 minute and then centrifuge at ≥1500 rcf for 5 minutes.

-

Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA per mL of extract.

-

For samples with high pigment content, add 50 mg of GCB. For fatty samples, add 50 mg of C18.

-

Vortex for 30 seconds and centrifuge at ≥1500 rcf for 5 minutes.

-

The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Instrumentation:

-

Gas chromatograph coupled to a triple quadrupole mass spectrometer.

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 150 °C at 25 °C/min, then ramp to 300 °C at 5 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

MS/MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for Triazophos:

-

Quantifier: m/z 313 -> 161

-

Qualifier: m/z 313 -> 133

-

-

MRM Transitions for this compound:

-

Quantifier: m/z 318 -> 166

-

Qualifier: m/z 318 -> 133

-

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for Triazophos:

-

Quantifier: m/z 314 -> 162

-

Qualifier: m/z 314 -> 134

-

-

MRM Transitions for this compound:

-

Quantifier: m/z 319 -> 167

-

Qualifier: m/z 319 -> 134

-

Spectral Data

Mass Spectrometry

The electron ionization mass spectrum of Triazophos shows a molecular ion peak at m/z 313. Key fragment ions are observed at m/z 161 (corresponding to the diethoxythiophosphoryl moiety) and m/z 133. For this compound, the molecular ion is expected at m/z 318, with a key fragment ion from the deuterated phenyl-triazole moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum of Triazophos would show characteristic signals for the ethyl groups (a triplet and a quartet) and the protons on the phenyl and triazole rings. In the spectrum of this compound, the signals corresponding to the phenyl protons would be absent due to deuterium substitution.

-

¹³C NMR: The spectrum would show signals for the carbons of the ethyl, phenyl, and triazole groups. The signals for the deuterated phenyl carbons in this compound would be significantly attenuated and split into multiplets due to C-D coupling.

-

³¹P NMR: A single signal is expected in the phosphothionate region.

Infrared (IR) Spectroscopy

The IR spectrum of Triazophos would exhibit characteristic absorption bands for P=S, P-O-C, C-N, and aromatic C-H stretching and bending vibrations. The spectrum of this compound would show a shift in the C-H stretching and bending vibrations of the phenyl ring to lower wavenumbers due to the C-D bonds.

Safety and Handling

This compound, as a deuterated analog of an organophosphate insecticide, should be handled with care in a laboratory setting. It is classified as harmful if swallowed and toxic to aquatic life. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, its mechanism of action, and established analytical methodologies. The provided information is intended to be a valuable resource for researchers and scientists working with this compound in the fields of analytical chemistry, environmental science, and drug development. The use of this compound as an internal standard is crucial for the accurate quantification of Triazophos residues, contributing to food safety and environmental monitoring.

References

An In-depth Technical Guide to the Core Mechanism of Action of Triazophos

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazophos, an organophosphate pesticide, exerts its primary toxicological effect through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide elucidates the core mechanism of action of Triazophos, delving into its biochemical interactions and downstream physiological consequences. Furthermore, it explores secondary mechanisms, including endocrine disruption and interactions with various cellular receptors, which contribute to its broader toxicological profile. This document provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding for research and development professionals.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of action of Triazophos is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[1][2][3][4]

Biochemical Interaction

Triazophos, being a phosphorothioate, is metabolically activated in vivo to its oxygen analog, triazophos-oxon. This active metabolite is a potent inhibitor of AChE. The phosphorus atom of triazophos-oxon is electrophilic and reacts with a serine hydroxyl group in the active site of AChE. This reaction forms a stable, phosphorylated enzyme that is resistant to hydrolysis, leading to the irreversible inactivation of AChE.

Physiological Consequences

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft.[1] This excess acetylcholine results in the continuous stimulation of cholinergic receptors, both muscarinic and nicotinic. The overstimulation of these receptors leads to a cascade of physiological effects, including:

-

Muscarinic Effects: Increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).

-

Nicotinic Effects: Muscle fasciculations, cramping, and eventually paralysis.

-

Central Nervous System Effects: Tremors, convulsions, ataxia, and respiratory depression, which is often the ultimate cause of death.

Secondary Mechanisms of Action

Beyond its primary role as an AChE inhibitor, Triazophos has been shown to interact with other biological pathways, contributing to its overall toxicity.

Endocrine Disruption

Triazophos has been identified as an endocrine-disrupting chemical, primarily affecting the hypothalamus-pituitary-adrenal (HPA) axis. Studies have shown that exposure to Triazophos can lead to a significant reduction in the serum levels of adrenocorticotropic hormone (ACTH) and corticosterone. Molecular docking studies suggest that Triazophos may act as an antagonist to the glucocorticoid receptor.

Interaction with Nuclear Receptors

Triazophos and its metabolites have been shown to interact with several nuclear receptors, suggesting a broader impact on cellular signaling and gene regulation:

-

Pregnane X Receptor (PXR): Triazophos can act as an activator of PXR, a key regulator of xenobiotic metabolism.

-

Aryl Hydrocarbon Receptor (AhR): Triazophos has been identified as a potential activator of the AhR signaling pathway.

-

Other Receptors: In silico and in vitro studies suggest potential interactions with the Vitamin D Receptor (VDR), Estrogen Receptor Alpha (ER-alpha), and the Constitutive Androstane Receptor (CAR).

Mitochondrial Dysfunction

There is evidence to suggest that Triazophos can induce mitochondrial dysfunction by disrupting the mitochondrial membrane potential. This can lead to oxidative stress and contribute to cellular damage.

Quantitative Data

The following tables summarize key quantitative data related to the toxicological profile of Triazophos.

| Toxicity Endpoint | Test Species | Value | Reference |

| Acute Oral LD50 | Rat | 26-82 mg/kg | |

| Acute Oral LD50 | Mouse | 26-82 mg/kg | |

| Acute Oral LD50 | Guinea Pig | 26-82 mg/kg | |

| Acute Oral LD50 | Dog | up to 500 mg/kg |

| Effect | Test System | Dose/Concentration | Observed Effect | Reference |

| Endocrine Disruption | Adult male Wistar rats | 0.164 and 1.64 mg/kg bodyweight for 24 weeks | Significant reduction in serum adrenocorticotropic hormone and corticosterone | |

| Immunotoxicity | Freshwater teleost (Channa punctatus) leucocytes | 0.5 and 1 µg/ml | Significant reduction in mitogen-induced lymphocyte proliferation |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common colorimetric method to determine the in vitro inhibition of AChE by Triazophos.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Triazophos (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Triazophos in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of DTNB solution, and 20 µL of the Triazophos solution at different concentrations to the respective wells.

-

Add 10 µL of AChE solution to each well and incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of Triazophos compared to a control without the inhibitor.

-

The IC50 value (the concentration of Triazophos that causes 50% inhibition of AChE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Nuclear Receptor Activation Assay (Reporter Gene Assay)

This protocol describes a cell-based reporter gene assay to assess the activation of nuclear receptors like PXR or AhR by Triazophos.

Materials:

-

Hepatoma cell line (e.g., HepG2) stably transfected with a PXR or AhR expression vector and a reporter plasmid containing a responsive element driving a luciferase gene.

-

Cell culture medium and supplements.

-

Triazophos (dissolved in a suitable solvent, e.g., DMSO).

-

Positive control agonist (e.g., rifampicin for PXR, TCDD for AhR).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the transfected cells into a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of Triazophos or the positive control. Include a vehicle control (DMSO).

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., total protein content or a viability dye).

-

The fold induction of luciferase activity relative to the vehicle control indicates the level of receptor activation.

Conclusion

The primary mechanism of action of Triazophos is the potent and irreversible inhibition of acetylcholinesterase, leading to severe neurotoxicity. However, a comprehensive understanding of its toxicological profile requires consideration of its secondary effects, including endocrine disruption and interactions with various nuclear receptors. The data and protocols presented in this guide provide a foundation for further research into the detailed molecular interactions of Triazophos and the development of potential therapeutic interventions for organophosphate poisoning. The multifaceted nature of Triazophos's biological activity underscores the importance of a systems-level approach in toxicological and pharmacological research.

References

- 1. researchgate.net [researchgate.net]

- 2. 872. Triazophos (Pesticide residues in food: 1993 evaluations Part II Toxicology) [inchem.org]

- 3. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triazophos-D5: Supplier and Purchasing Information

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a technical resource for professionals seeking to procure Triazophos-D5 for analytical and research purposes. This compound is the deuterated form of Triazophos, an organophosphate insecticide.[1][2] As a stable isotope-labeled compound, it is primarily utilized as an internal standard in quantitative analysis, particularly in chromatography-mass spectrometry techniques, to ensure the accuracy and reliability of results.[3]

Procurement and Supplier Information

This compound is available from several specialized chemical suppliers that provide reference standards for analytical testing. When purchasing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the identity, purity, and concentration of the material.[4][5] Pricing is typically available upon request, and quantities are generally offered in milligram increments.

Table 1: Summary of this compound Suppliers and Technical Data

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Available Quantities |

| LGC Standards | Triazophos D5 (Phenyl D5) | 1773496-62-0 | C₁₂H₁₁D₅N₃O₃PS | 318.34 | 1 mg, 5 mg, 10 mg |

| HPC Standards Inc. | D5-Triazophos | 1773496-62-0 | C₁₂H₁₁D₅N₃O₃PS | 318.34 | 1x10 mg |

| MedChemExpress (MCE) | This compound | 1773496-62-0 | C₁₂H₁₆N₃O₃PS | Not specified | Samples available |

| Supelco (via SLS Ireland) | Triazophos-(phenyl-d5) | Not Specified | Not Specified | Not Specified | 10 mg (Discontinued) |

Note: The molecular formula for this compound provided by LGC Standards and HPC Standards Inc. (C₁₂H₁₁D₅N₃O₃PS) accurately reflects the deuteration on the phenyl group. Data should always be confirmed with the supplier's Certificate of Analysis.

Experimental Protocols and Methodologies

Detailed, specific experimental protocols for this compound are not typically provided by suppliers. As an analytical standard, its application is dependent on the specific matrix (e.g., water, soil, biological tissue) and the analytical instrumentation being used. Researchers are expected to develop and validate their own analytical methods based on established scientific literature and guidelines.

A general workflow for the use of this compound as an internal standard in a quantitative analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), would involve the following steps:

-

Sample Preparation: The sample of interest is extracted to isolate the target analyte (unlabeled Triazophos).

-

Internal Standard Spiking: A precise and known amount of this compound is added to the sample extract.

-

Instrumental Analysis: The spiked extract is injected into the GC-MS or LC-MS system.

-

Data Analysis: The signal intensity of the target analyte is measured relative to the signal intensity of the this compound internal standard. This ratio is used to calculate the concentration of the analyte in the original sample, correcting for any sample loss during preparation or variations in instrument response.

Logical Workflow for Procurement and Use

The process of acquiring and utilizing an analytical standard like this compound follows a structured workflow from initial identification of need to final data analysis.

Caption: Workflow for Analytical Standard Procurement and Use.

References

- 1. chembk.com [chembk.com]

- 2. Triazophos-(phenyl-d5) Pesticide Effective Crop Protection at an Affordable Price [nacchemical.com]

- 3. Atrazine-d5 PESTANAL®, analytical standard | 163165-75-1 [sigmaaldrich.com]

- 4. Triazophos D5 (phenyl D5) | LGC Standards [lgcstandards.com]

- 5. future4200.com [future4200.com]

Methodological & Application

Application Note: Determination of Triazophos in Fruit Matrices using LC-MS/MS with a Triazophos-D5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazophos is an organophosphate insecticide and acaricide used on a variety of crops to control a broad spectrum of pests. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Triazophos in food commodities, including fruits. Accurate and sensitive analytical methods are therefore essential to ensure food safety and compliance with these regulations.

This application note details a robust and reliable method for the quantification of Triazophos in various fruit matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which is widely adopted for multi-residue pesticide analysis in food samples due to its simplicity and efficiency.[1][2][3] To enhance accuracy and precision by compensating for matrix effects and variations in sample processing, a deuterated internal standard, Triazophos-D5, is utilized.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)

-

Standards: Triazophos certified reference material, this compound certified reference material

-

QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride, Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate

-

Dispersive SPE (d-SPE): Primary secondary amine (PSA), C18, and anhydrous magnesium sulfate.

Sample Preparation: QuEChERS Protocol

-

Homogenization: Weigh 10 g of a representative, homogenized fruit sample into a 50 mL centrifuge tube. For dry samples like raisins, rehydration with an appropriate amount of water may be necessary before homogenization.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

-

-

Cleanup (Dispersive SPE):

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at high speed (e.g., ≥ 10,000 rpm) for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned supernatant and dilute it with an appropriate solvent (e.g., mobile phase initial conditions) for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used for pesticide analysis.

-

Mobile Phase:

-

A: 5 mM Ammonium formate and 0.1% formic acid in water

-

B: 5 mM Ammonium formate and 0.1% formic acid in methanol

-

-

Gradient Elution: A typical gradient would start with a high aqueous percentage and ramp up to a high organic percentage to elute the analytes.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following table summarizes the quantitative parameters for the LC-MS/MS analysis of Triazophos.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Quantifier) | Collision Energy (eV) (Qualifier) |

| Triazophos | 314.1 | 162.0 | 119.0 | 20 | 35 |

| This compound* | 319.1 | 167.0 | 124.0 | 20 | 35 |

Note: The MRM transitions for this compound are predicted based on a +5 Da shift from the native compound. These transitions should be confirmed by direct infusion of the this compound standard before use.

Method Performance Characteristics

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.003 - 0.01 mg/kg |

| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg[4] |

| Recovery | 70 - 120%[2] |

| Linearity (R²) | > 0.99 |

| Relative Standard Deviation (RSD) | < 20% |

Mandatory Visualizations

Caption: Experimental workflow for Triazophos analysis in fruit.

Caption: Relationship between analytical components.

References

Application Note: GC-MS/MS Analysis of Triazophos-D5 in Soil Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazophos is an organophosphate insecticide and nematicide used in agriculture. Due to its potential toxicity and persistence in the environment, monitoring its residue levels in soil is crucial for environmental and food safety assessments. The use of a stable isotope-labeled internal standard, such as Triazophos-D5, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. This application note details a robust and sensitive method for the analysis of this compound in soil samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with a QuEChERS-based sample preparation protocol.

Experimental Protocols

-

Standards: Triazophos and this compound analytical standards.

-

Solvents: Acetonitrile (MeCN), HPLC grade.

-

Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, and disodium citrate sesquihydrate.

-

Sorbents: Primary secondary amine (PSA) for dispersive solid-phase extraction (d-SPE).

-

Water: Deionized water.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of Triazophos from soil samples.

-

Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Hydration (for dry soil): For dry soil samples, add an appropriate amount of deionized water to achieve a total water content of approximately 8-10 mL and allow it to hydrate for 30 minutes.

-

Internal Standard Spiking: Spike the sample with the this compound internal standard solution and vortex for 30 seconds.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Dispersive SPE Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄ and PSA.

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge the d-SPE tube at high speed for 2 minutes.

-

Sample for Analysis: Transfer the final extract into an autosampler vial for GC-MS/MS analysis.

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane column).

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

GC Conditions:

| Parameter | Value |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial temp 70°C for 2 min, ramp to 150°C at 25°C/min, then to 280°C at 8°C/min, hold for 10 min.[1] |

MS/MS Conditions (MRM):

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |

| Triazophos | 257.0 | 162.0 | 134.0 | 5 |

| This compound | 262.0 (inferred) | To be determined | To be determined | To be determined |

Note: The MRM transitions for this compound should be optimized experimentally.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of Triazophos in soil, based on typical method performance.[2][3]

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.5 - 2 µg/kg |

| Limit of Quantification (LOQ) | 2 - 5 µg/kg |

| Linearity (r²) | > 0.99 |

| Recovery (%) | 70 - 120% |

| Relative Standard Deviation (RSD %) | < 20% |

Visualization of Experimental Workflow

Caption: Workflow for GC-MS/MS analysis of this compound in soil.

References

Application Note: High-Throughput Analysis of Triazophos in Vegetables using QuEChERS Extraction and LC-MS/MS

Abstract

This application note details a robust and efficient method for the determination of Triazophos residues in various vegetable matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Triazophos-D5, is incorporated to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This method is suitable for high-throughput laboratories conducting routine monitoring of pesticide residues in food products to ensure consumer safety and regulatory compliance.

Introduction

Triazophos is an organophosphate insecticide and nematicide used on a variety of crops to control a broad spectrum of pests. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Triazophos in food commodities. Therefore, sensitive and reliable analytical methods are crucial for the routine monitoring of its residues in vegetables. The QuEChERS method has become the standard for pesticide residue analysis in food matrices due to its simplicity, speed, and low solvent consumption. When coupled with the high selectivity and sensitivity of LC-MS/MS, it provides a powerful tool for the accurate quantification of pesticides at trace levels. The inclusion of an isotope-labeled internal standard, such as this compound, is a key component of a robust analytical method, as it effectively corrects for analyte loss during sample processing and compensates for matrix-induced signal suppression or enhancement.

Experimental

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).

-

Standards: Triazophos (≥98% purity), this compound (phenyl-d5, ≥98% purity).

-

QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate. Commercially available QuEChERS extraction salt packets are recommended for convenience and consistency.

-

Dispersive Solid-Phase Extraction (d-SPE) Sorbents: Primary secondary amine (PSA), C18, and anhydrous MgSO₄. Commercially available d-SPE tubes are recommended.

-

Other Reagents: Formic acid (LC-MS grade).

Instrumentation

-

Homogenizer: High-speed blender or food processor.

-

Centrifuge: Capable of reaching at least 4000 x g.

-